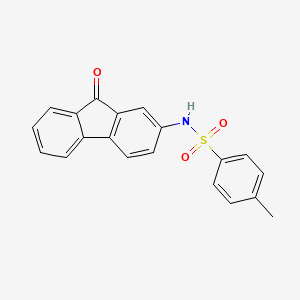

2-(Para-toluenesulfonamido)-9-fluorenone

Description

Significance of the Fluorenone Scaffold in Advanced Organic Synthesis and Materials Science

Fluorenone and its derivatives are pivotal intermediates in organic synthesis. chemicalbook.com The fluorenone framework can be accessed through various synthetic routes, including the palladium-catalyzed carbonylation of o-halobiaryls and the intramolecular cyclization of biarylcarboxylic acids. organic-chemistry.org This accessibility allows chemists to incorporate the fluorenone unit into larger, more complex molecular architectures.

In the realm of materials science, the fluorenone scaffold is extensively used in the development of organic electronic materials. ujpronline.com Its derivatives have been investigated as:

Organic Light-Emitting Diodes (OLEDs): Fluorenone-based molecules are used as host materials for blue and green phosphorescent OLEDs. chemicalbook.com

Organic Field-Effect Transistors (OFETs): By tuning the HOMO/LUMO energy levels with different electron-accepting groups, fluorene (B118485) derivatives have been developed as solution-processed organic semiconductors. tandfonline.com

Photovoltaic Devices: Novel semiconductors containing fluorenone's central fragment have been synthesized and studied as electron-transporting materials in solar cells, demonstrating good thermal stability and suitable electrochemical properties. rsc.orgresearchgate.net

Polymer Modifiers: 9-fluorenone (B1672902) is a key precursor for producing high-performance polymers such as fluorenyl benzoxazine (B1645224) resins, polyesters, and polycarbonates. chemicalbook.com

The physical and chemical properties of the parent compound, 9-fluorenone, are well-documented and provide a baseline for understanding its derivatives.

Table 1: Physicochemical Properties of 9-Fluorenone

| Property | Value |

|---|---|

| CAS Number | 486-25-9 |

| Molecular Formula | C₁₃H₈O |

| Molecular Weight | 180.20 g/mol |

| Appearance | Yellow crystalline powder or flakes |

| Melting Point | 80-83 °C |

| Boiling Point | 341.5 °C |

| Solubility | Insoluble in water; soluble in alcohol, ether, acetone, and benzene (B151609). nih.gov |

Data sourced from PubChem and ChemicalBook. chemicalbook.comnih.gov

Importance of Sulfonamide Moieties in Modern Chemical Methodologies and Derivatization Strategies

The sulfonamide group (-SO₂NHR) is a cornerstone of medicinal chemistry and a versatile functional group in synthetic chemistry. nih.gov Since the discovery of prontosil, the first sulfonamide antibacterial drug, this moiety has been incorporated into a vast array of therapeutic agents. nih.gov

Sulfonamides are recognized for a wide spectrum of biological activities, including:

Antimicrobial

Antiviral

Anticancer

Anti-inflammatory

Carbonic anhydrase inhibition

Beyond direct therapeutic applications, the sulfonamide group is a critical tool in derivatization strategies. nih.gov Its inclusion in a molecule can enhance metabolic stability compared to more labile groups like amides. sigmaaldrich.com The sulfonamide linkage provides a robust, tetrahedral geometry that can participate in hydrogen bonding, a key interaction in biological systems. This makes it an attractive functional handle for modifying parent structures to improve their physicochemical properties or to explore structure-activity relationships. nih.gov

Rationale for Investigating Fluorenone-Sulfonamide Hybrid Structures

The rationale for synthesizing and studying a hybrid molecule like 2-(Para-toluenesulfonamido)-9-fluorenone stems from the principle of molecular hybridization. This strategy involves combining two or more distinct pharmacophores or functional scaffolds to create a new molecule with potentially synergistic or novel properties. nih.gov

The investigation of a fluorenone-sulfonamide structure is driven by several key objectives:

Creation of Novel Materials: Attaching a sulfonamide group to the fluorenone core can modify its electronic properties, solubility, and solid-state packing. This could lead to new materials for organic electronics with tailored charge-transport characteristics or improved processability.

Development of Bioactive Compounds: The fluorenone scaffold itself is found in some biologically active compounds, including antimalarial drugs. ujpronline.com Combining it with the well-established biological activity of the sulfonamide moiety could yield novel therapeutic candidates. The sulfonamide group could direct the molecule to specific biological targets, such as enzymes like carbonic anhydrase.

Synthetic Versatility: The sulfonamide's nitrogen atom provides a reactive handle for further chemical modifications. This allows for the creation of a library of related compounds, enabling systematic studies of how structural changes impact the molecule's properties. The synthesis of such a compound would likely involve the reaction of 2-amino-9-fluorenone (B160198) with para-toluenesulfonyl chloride.

In essence, the combination of the rigid, electronically active fluorenone platform with the functionally versatile and biologically relevant sulfonamide group offers a promising avenue for discovering new molecules with unique applications in both materials science and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

7507-52-0 |

|---|---|

Molecular Formula |

C20H15NO3S |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

4-methyl-N-(9-oxofluoren-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C20H15NO3S/c1-13-6-9-15(10-7-13)25(23,24)21-14-8-11-17-16-4-2-3-5-18(16)20(22)19(17)12-14/h2-12,21H,1H3 |

InChI Key |

QDTDLVFOJQOBCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Para Toluenesulfonamido 9 Fluorenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Para-toluenesulfonamido)-9-fluorenone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals, as well as insights into the molecule's three-dimensional structure.

High-Field 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, TOCSY, HSQC, NOESY) for Structural Assignments

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the fluorenone and p-toluenesulfonamide (B41071) moieties. The aromatic region will be complex due to the presence of two substituted benzene (B151609) rings and the fluorenone aromatic system. The protons of the p-toluenesulfonyl (tosyl) group will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, with typical ortho coupling constants of approximately 8 Hz. youtube.comlibretexts.org The methyl group of the tosyl moiety will present as a sharp singlet in the upfield region, around 2.4 ppm. The N-H proton is expected to be a broad singlet, the chemical shift of which can be concentration and solvent dependent. The seven protons of the fluorenone core will exhibit complex splitting patterns due to ortho, meta, and para couplings. organicchemistrydata.orgyoutube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be instrumental in identifying all carbon atoms in the molecule. The carbonyl carbon (C=O) of the fluorenone moiety is expected to be the most downfield signal, typically in the range of 190-195 ppm. The aromatic region will contain numerous signals for the carbons of both the fluorenone and tosyl groups. The methyl carbon of the tosyl group will appear at a characteristic upfield position of around 21 ppm.

Predicted ¹H and ¹³C NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃, 500 MHz)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~7.6 | d | ~7.5 |

| H-3 | ~7.4 | dd | ~7.5, ~1.5 |

| H-4 | ~7.7 | d | ~7.5 |

| H-5, H-6, H-7, H-8 | 7.3 - 7.6 | m | - |

| H-2', H-6' (Tosyl) | ~7.8 | d | ~8.0 |

| H-3', H-5' (Tosyl) | ~7.3 | d | ~8.0 |

| N-H | ~8.5 | br s | - |

| CH₃ (Tosyl) | ~2.4 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃, 125 MHz)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-9 (C=O) | ~193 |

| C-1, C-2, C-3, C-4 | 120 - 135 |

| C-4a, C-4b, C-5a, C-8a | 135 - 145 |

| C-1' (Tosyl) | ~145 |

| C-2', C-6' (Tosyl) | ~130 |

| C-3', C-5' (Tosyl) | ~128 |

| C-4' (Tosyl) | ~136 |

| CH₃ (Tosyl) | ~21.5 |

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity of the protons on the fluorenone ring system and confirming the ortho-coupling between H-2'/H-6' and H-3'/H-5' on the tosyl ring. bas.bg

TOCSY (Total Correlation Spectroscopy): TOCSY would show correlations between all protons within a spin system, not just adjacent ones. This would be particularly useful for identifying all protons belonging to the fluorenone aromatic rings, even if some signals are overlapping.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the assigned proton shifts to their corresponding carbon signals. bas.bg

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This would be essential for assigning the quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons at the ring junctions of the fluorenone core, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the three-dimensional structure of the molecule. This is particularly important for conformational analysis. arxiv.orgresearchgate.netmdpi.com

Conformational Analysis via NMR

The conformation of this compound, specifically the rotational freedom around the S-N bond, can be investigated using NMR techniques. The molecule may exist in different conformational states due to rotation around the sulfonamide linkage.

NOESY for Conformational Preferences: A NOESY experiment would be key to determining the preferred conformation. Spatial correlations between the N-H proton and specific protons on the fluorenone ring, or between the tosyl group protons and the fluorenone protons, would indicate a folded or extended conformation. For instance, a NOE between the N-H proton and H-1 or H-3 of the fluorenone ring would suggest a specific orientation of the sulfonamide group relative to the fluorenone plane. mdpi.com

Variable-Temperature (VT) NMR: VT-NMR studies can provide information on the dynamics of conformational exchange. If the molecule exists as a mixture of conformers that are rapidly interconverting at room temperature, lowering the temperature could slow down this exchange, potentially leading to the observation of separate signals for each conformer. This would allow for the determination of the energy barrier to rotation and the relative populations of the conformers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is used to determine the exact mass of the molecular ion with high precision (typically to within 5 ppm). uci.edu This allows for the unambiguous determination of the elemental formula. For this compound (C₂₀H₁₅NO₃S), the expected accurate mass of the protonated molecule [M+H]⁺ would be calculated as follows:

Table 3: Accurate Mass Calculation for [C₂₀H₁₅NO₃S+H]⁺

| Element | Number | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 20 | 12.000000 | 240.000000 |

| Hydrogen (¹H) | 16 | 1.007825 | 16.125200 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total [M+H]⁺ | 350.085190 |

An experimentally determined mass within a few ppm of this calculated value would confirm the elemental composition. warwick.ac.ukbmrb.iostolaf.edusisweb.com

Fragmentation Pattern Interpretation for Structural Connectivity

Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), on the protonated molecular ion ([M+H]⁺) would provide characteristic fragment ions that confirm the structure. The fragmentation of N-arylsulfonamides is well-documented and typically involves cleavage of the S-N bond and the C-S bond, as well as the loss of sulfur dioxide (SO₂). nih.gov

Predicted Fragmentation Pathway:

[M+H]⁺ at m/z 350.1: The protonated parent molecule.

Loss of SO₂ (64 Da): A common fragmentation pathway for sulfonamides is the elimination of SO₂ to give a fragment ion at m/z 286.1.

Cleavage of the S-N bond: This would lead to the formation of the p-toluenesulfonyl cation at m/z 155.0 and the 2-aminofluorenone radical cation at m/z 195.1 or its protonated form at m/z 196.1.

Cleavage of the C-S bond: This would result in the formation of the tolyl cation at m/z 91.1.

Table 4: Predicted Major Fragment Ions in ESI-MS/MS

| m/z (Predicted) | Proposed Structure/Formula | Loss from Parent/Fragment |

| 350.1 | [C₂₀H₁₅NO₃S + H]⁺ | - |

| 286.1 | [C₂₀H₁₆N]⁺ | Loss of SO₂ |

| 196.1 | [C₁₃H₁₀NO]⁺ | Protonated 2-aminofluorenone |

| 155.0 | [C₇H₇O₂S]⁺ | p-Toluenesulfonyl cation |

| 91.1 | [C₇H₇]⁺ | Tolyl cation |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques. nih.govrsc.orgyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions from the carbonyl and sulfonamide groups.

C=O Stretch: A strong, sharp band is expected around 1710-1730 cm⁻¹ for the fluorenone carbonyl group.

N-H Stretch: A moderate band around 3250-3350 cm⁻¹ corresponding to the N-H stretch of the sulfonamide. orgchemboulder.comwpmucdn.com

SO₂ Stretches: Two strong bands are characteristic of the sulfonyl group: an asymmetric stretch around 1330-1360 cm⁻¹ and a symmetric stretch around 1150-1170 cm⁻¹. nmrdb.org

Aromatic C-H Stretches: These will appear as weaker bands above 3000 cm⁻¹. vscht.czlibretexts.orgpressbooks.pub

C-N Stretch: A band in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds.

Aromatic Ring Vibrations: The aromatic rings of both the fluorenone and tosyl moieties would show characteristic bands in the Raman spectrum, particularly in the 1600-1400 cm⁻¹ region. rsc.org

SO₂ Symmetric Stretch: The symmetric SO₂ stretch around 1150-1170 cm⁻¹ is typically strong in the Raman spectrum. nih.gov

C-S Stretch: A band in the 700-600 cm⁻¹ region.

Table 5: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3250-3350 | Weak | Medium |

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | Medium-Weak |

| C=O Stretch | 1710-1730 | 1710-1730 | Strong |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| SO₂ Asymmetric Stretch | 1330-1360 | Weak | Strong |

| SO₂ Symmetric Stretch | 1150-1170 | 1150-1170 | Strong |

| C-N Stretch | 1250-1335 | Weak | Medium |

Identification of Characteristic Functional Group Vibrations (e.g., Carbonyl, Sulfonamide)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. The spectrum of this compound is expected to be a composite of the vibrational modes of the 9-fluorenone (B1672902) core and the p-toluenesulfonamide substituent.

The most prominent feature originating from the 9-fluorenone moiety is the strong carbonyl (C=O) stretching vibration. In unsubstituted 9-fluorenone, this peak appears intensely around 1710-1720 cm⁻¹ in the IR spectrum. researchgate.netchemspider.com The conjugation of the carbonyl group with the biphenyl (B1667301) system is responsible for this characteristic frequency.

The p-toluenesulfonamide group contributes several key vibrations:

N-H Stretch: A moderate to sharp absorption band corresponding to the N-H stretching of the sulfonamide nitrogen is expected in the region of 3250-3350 cm⁻¹.

SO₂ Stretches: The sulfonyl group (SO₂) gives rise to two distinct, strong stretching bands. The asymmetric stretch (νₐₛ(SO₂)) typically appears at higher wavenumbers, around 1330-1370 cm⁻¹, while the symmetric stretch (νₛ(SO₂)) is found at approximately 1150-1180 cm⁻¹.

Aromatic and Aliphatic C-H Stretches: Vibrations corresponding to the aromatic C-H bonds of both the fluorenone and toluene (B28343) rings are expected above 3000 cm⁻¹. The methyl group (CH₃) of the toluene moiety will exhibit aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

By referencing the precursor molecule, 2-aminofluorenone, which shows primary amine (N-H) stretches and a carbonyl peak, the transition to the sulfonamide derivative can be clearly delineated by the appearance of the strong SO₂ stretching bands. nih.govnih.gov

Table 1: Expected Characteristic IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide N-H | Stretch | 3250 - 3350 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Weak |

| Carbonyl C=O | Stretch | ~1715 | Strong |

| Sulfonyl SO₂ | Asymmetric Stretch | 1330 - 1370 | Strong |

| Sulfonyl SO₂ | Symmetric Stretch | 1150 - 1180 | Strong |

Vibrational Signatures and Molecular Conformation

The precise frequencies and coupling of vibrational modes are sensitive to the molecule's three-dimensional structure. In this compound, the rotational freedom around the C-N and N-S bonds of the sulfonamide linkage allows for different conformational isomers. Rotational spectroscopy studies on simpler benzenesulfonamides have shown that the orientation of the amino group relative to the phenyl ring is a key structural parameter.

The conformation of the sulfonamide group relative to the planar fluorenone ring system would influence the vibrational spectra. For instance, hydrogen bonding between the sulfonamide N-H proton and the carbonyl oxygen, if sterically feasible, could lead to a broadening and red-shifting (lower frequency) of both the N-H and C=O stretching bands. However, the steric bulk of the tolyl and fluorenyl groups likely forces a twisted conformation, minimizing such intramolecular interactions in the ground state. The dihedral angle between the fluorenone plane and the plane of the toluenesulfonyl group is a critical conformational parameter that would affect the conjugation and, consequently, the electronic and vibrational properties.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is dominated by the extensive π-conjugated system of the fluorenone core. Unsubstituted 9-fluorenone exhibits a strong absorption band in the near-UV region corresponding to π→π* transitions and a weaker, longer-wavelength band associated with the formally forbidden n→π* transition of the carbonyl group. This latter transition is what imparts the characteristic yellow color to fluorenone and its derivatives.

The introduction of the -NH-SO₂-Tolyl group at the 2-position is expected to act as an auxochrome, modifying the electronic structure. The nitrogen lone pair can participate in conjugation with the fluorenone π-system, leading to several observable effects:

A bathochromic (red) shift of the primary π→π* absorption bands compared to unsubstituted fluorenone.

An increase in the molar absorptivity (extinction coefficient, ε) of these bands.

Studies on substituted fluorenones confirm that electron-donating groups significantly alter the absorption spectra, often shifting the main absorption band well into the visible region. The solvent environment also plays a crucial role; polar solvents can stabilize charge-transfer excited states, often resulting in further red shifts compared to nonpolar solvents.

Table 2: Comparison of UV-Vis Absorption Maxima (λₘₐₓ) for 9-Fluorenone and a Related Derivative

| Compound | Solvent | λₘₐₓ (nm) (Transition) |

| 9-Fluorenone | Hexane | ~380 (n→π) |

| 9-Fluorenone | Acetonitrile | ~420 (n→π) |

| 2-Methoxyfluorenone | Acetonitrile | ~432 |

| This compound | Acetonitrile | Expected > 430 |

Data for 9-fluorenone and 2-methoxyfluorenone from related studies. The value for the target compound is an educated prediction.

Fluorescence Spectroscopy and Photophysical Property Investigations

The photophysical properties of 9-fluorenone derivatives are of significant interest. 9-fluorenone itself is known for its very weak fluorescence in nonpolar solvents, with a fluorescence quantum yield often below 1%. This is due to highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁).

The introduction of the toluenesulfonamido group at the 2-position is anticipated to modulate these properties. The precursor, 2-aminofluorenone, is known to be fluorescent. By extending the conjugation and introducing the heavy sulfur atom, the sulfonamide group can influence the rates of both radiative (fluorescence) and non-radiative (ISC, internal conversion) decay pathways.

The emission spectrum is expected to be a broad, structureless band, characteristic of molecules with significant charge-transfer character in the excited state. The emission maximum would likely show strong solvatochromism, shifting to longer wavelengths (a larger Stokes shift) in more polar solvents, which stabilize the more polar excited state relative to the ground state. Time-resolved fluorescence measurements would be necessary to determine the excited-state lifetime, which provides insight into the competition between fluorescence and non-radiative decay processes.

X-ray Crystallography

Single Crystal X-ray Diffraction for Precise Solid-State Molecular Structure Determination

While a crystal structure for this compound is not publicly available, its key structural features can be predicted based on the known structures of 9-fluorenone and p-toluenesulfonamide. Single-crystal X-ray diffraction would provide the definitive solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions.

Key structural aspects to be determined would include:

Planarity of the Fluorenone System: The tricyclic fluorenone core is expected to be largely planar, as established in the crystal structure of 9-fluorenone itself.

Sulfonamide Geometry: The geometry around the sulfur atom will be tetrahedral.

Intermolecular Interactions: In the solid state, the molecule would likely pack in a manner dictated by hydrogen bonding and π-π stacking. The N-H group of the sulfonamide can act as a hydrogen bond donor, while the carbonyl and sulfonyl oxygens can act as acceptors. The planar aromatic surfaces of the fluorenone and toluene moieties provide ideal sites for π-π stacking interactions, which would organize the molecules into columns or layers within the crystal lattice. The crystal structure of the related 2-aminofluorenone confirms the importance of such interactions in the solid state. nih.gov

Analysis of Intramolecular and Intermolecular Interactions and Crystal Packing

The molecular architecture of this compound is expected to be defined by a complex interplay of intramolecular and intermolecular forces, which dictate its crystal packing.

Intramolecular Interactions:

Intermolecular Interactions and Crystal Packing:

In the crystalline state, a variety of intermolecular interactions are expected to govern the supramolecular assembly of this compound molecules.

Hydrogen Bonding: The sulfonamide group is a potent mediator of hydrogen bonds. spectraresearch.comresearchgate.netnih.gov It is highly probable that intermolecular N-H···O hydrogen bonds will be a dominant feature in the crystal lattice, where the N-H group of one molecule interacts with the sulfonyl oxygen or the fluorenone carbonyl oxygen of a neighboring molecule. These interactions are directional and strong, often leading to the formation of well-defined one-dimensional chains or two-dimensional networks. researchgate.netnih.gov

The interplay of these various interactions will determine the final crystal packing arrangement. Based on studies of similar sulfonamide derivatives, it is common to observe layered structures or more complex three-dimensional networks. nih.gov A Hirshfeld surface analysis, were crystallographic data available, would provide quantitative insight into the contributions of these different intermolecular contacts. nih.govresearchgate.net

Table 1: Predicted Intramolecular and Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Structure |

| Intramolecular Hydrogen Bond | N-H (sulfonamide) | O=C (fluorenone) | Promotes molecular planarity and rigidity. |

| Intermolecular Hydrogen Bond | N-H (sulfonamide) | O=S (sulfonamide) or O=C (fluorenone) | Formation of chains or sheets, primary driver of supramolecular assembly. researchgate.netnih.gov |

| π-π Stacking | Fluorenone ring, p-tolyl ring | Fluorenone ring, p-tolyl ring | Stabilizes the crystal lattice through aromatic interactions. mdpi.comrsc.org |

| C-H···O Hydrogen Bond | Aromatic C-H | O=S or O=C | Provides additional stabilization to the crystal packing. mdpi.com |

| C-H···π Interaction | Aromatic C-H | Fluorenone or p-tolyl π-system | Contributes to the overall cohesive energy. mdpi.com |

| Van der Waals Forces | All atoms | All atoms | General, non-directional attractive forces. |

Advanced Surface Characterization Techniques (e.g., AFM, SIMS, SEM for thin films/assemblies)

While no specific studies on the surface characterization of this compound thin films are available, the application of advanced surface science techniques can be anticipated based on the analysis of related organic semiconductor materials.

Atomic Force Microscopy (AFM):

AFM would be an invaluable tool for characterizing the surface topography of thin films of this compound. It can provide quantitative data on surface roughness, grain size, and morphology, which are critical parameters influencing the performance of organic electronic devices. For instance, AFM has been used to study the surface of thin films of other functional organic materials, revealing details about their growth mechanisms and the influence of processing conditions on film quality.

Scanning Electron Microscopy (SEM):

Secondary Ion Mass Spectrometry (SIMS):

SIMS is a highly sensitive surface analysis technique that could be used to determine the chemical composition of the thin film surface and its depth profile. This would be particularly useful for verifying the purity of the film and for studying any potential degradation or contamination at the surface or at interfaces with other materials.

Table 2: Potential Applications of Advanced Surface Characterization Techniques for this compound Thin Films

| Technique | Information Provided | Potential Research Focus |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, grain size, and morphology at the nanoscale. | Investigating the influence of deposition parameters (e.g., substrate temperature, deposition rate) on film growth and morphology. |

| Scanning Electron Microscopy (SEM) | Surface morphology over larger areas, identification of defects and film uniformity. | Assessing the quality and homogeneity of thin films prepared by various techniques (e.g., vacuum deposition, solution casting). |

| Secondary Ion Mass Spectrometry (SIMS) | Elemental and molecular composition of the surface and near-surface region, depth profiling. | Verifying film purity, studying interfacial chemistry in multilayer device structures, and analyzing surface degradation mechanisms. |

Computational Chemistry and Theoretical Studies of 2 Para Toluenesulfonamido 9 Fluorenone

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and properties of many-body systems. For molecules like 2-(Para-toluenesulfonamido)-9-fluorenone, DFT is instrumental in optimizing molecular geometry, analyzing electronic orbitals, predicting spectroscopic signatures, and elucidating reaction pathways. Studies on the parent 9-fluorenone (B1672902) molecule often employ DFT methods, such as B3LYP, combined with various basis sets (e.g., 6-31G(d,p) or 6-311+G(d)) to model its properties. nycu.edu.twresearchgate.net

The first step in most computational analyses is geometry optimization, where the lowest energy arrangement of atoms in the molecule is calculated. Once the optimized structure is obtained, the electronic properties can be analyzed. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties. researchgate.netresearchgate.net

For the related compound 9-fluorenone-2-carboxylic acid, DFT calculations have been used to determine these frontier orbital energies. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The presence of the electron-withdrawing toluenesulfonamido group on the fluorenone core would be expected to significantly influence the energies and spatial distribution of these orbitals compared to the parent 9-fluorenone.

Table 1: Illustrative Frontier Orbital Data for a Related Fluorenone Derivative (Note: The following data is for 9-fluorenone-2-carboxylic acid and serves as an example of typical DFT calculation results.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| Energy Gap (ΔE) | 3.7 |

| This interactive table is based on data for a similar compound and is for illustrative purposes. |

DFT calculations are highly effective in predicting various spectroscopic properties. Time-Dependent DFT (TD-DFT) is used to calculate vertical excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. nycu.edu.tw For the 9-fluorenone chromophore, TD-DFT calculations have been performed to understand its photophysical behavior, including the nature of its S1 excited state (n-π* or π-π* transition) in different environments. nycu.edu.tw

Similarly, the vibrational frequencies from an optimized geometry can be calculated, corresponding to the peaks in an Infrared (IR) spectrum. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, providing a powerful tool for structure verification. researchgate.netresearchgate.net For a related fluorenone derivative, calculated vibrational spectra showed good agreement with experimental FTIR and FT-Raman data. researchgate.net

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for 9-Fluorenone (Note: This data is for the parent 9-fluorenone compound and illustrates the application of computational methods.)

| Spectroscopic Property | Computational Method | Predicted Value | Experimental Value |

| UV-Vis Absorption (S1) | TD-DFT/B3LYP | ~400 nm | ~380 nm (in hexane) nycu.edu.tw |

| Carbonyl Stretch (C=O) | DFT/B3LYP | Varies with method | ~1715 cm⁻¹ |

| This interactive table is based on data for a similar compound and is for illustrative purposes. |

DFT is also a critical tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

For the parent 9-fluorenone, theoretical calculations have been used to investigate the potential energy surfaces for processes like intersystem crossing (ISC), which is crucial to its photophysics. nycu.edu.tw These studies identified potential energy barriers for ISC mechanisms, helping to explain why fluorenone exhibits nearly 100% triplet quantum yield in nonpolar solvents. nycu.edu.tw Such methods could be applied to this compound to understand how the substituent affects its photochemical reactivity or participation in other chemical transformations.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and interactions with the environment, such as a solvent.

The this compound molecule possesses several rotatable bonds, particularly around the sulfonamide linkage. This allows for significant conformational flexibility. MD simulations can track the rotation around these bonds over time, revealing the most stable or populated conformations in a given environment. Understanding this flexibility is key, as different conformers can have distinct chemical and physical properties.

Quantum Chemical Methods for Reactivity and Selectivity Prediction

Quantum chemical methods are instrumental in elucidating the electronic structure of a molecule, which in turn governs its reactivity and selectivity. For a compound like this compound, Density Functional Theory (DFT) would be a primary tool. DFT calculations could provide insights into several key parameters that predict chemical behavior.

Key Predictive Parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, this could predict where the molecule is most likely to interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis can offer a detailed picture of bonding and antibonding interactions within the molecule, revealing hyperconjugative interactions that contribute to its stability and reactivity.

A hypothetical data table based on DFT calculations for this compound might look like the one below. The values presented are for illustrative purposes only and are not based on actual experimental or computational data.

| Parameter | Calculated Value (Illustrative) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Potential for electron donation |

| LUMO Energy | -1.8 eV | Capacity for electron acceptance |

| HOMO-LUMO Gap | 4.7 eV | Moderate kinetic stability |

| Chemical Hardness | 2.35 eV | Resistance to change in electron configuration |

| Electronegativity | 4.15 eV | Overall electron-attracting tendency |

Molecular Modeling of Intermolecular Interactions and Binding Affinities

Molecular modeling techniques are essential for understanding how this compound might interact with other molecules, including biological targets like proteins. These studies are fundamental in fields such as drug discovery and materials science.

Methods for Studying Intermolecular Interactions:

Molecular Docking: This computational technique could predict the preferred orientation of this compound when it binds to a receptor or enzyme. The results would be scored based on the predicted binding affinity, providing a rank of potential biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its interactions with its environment over time. This can reveal the stability of a potential ligand-protein complex and the specific intermolecular forces at play, such as hydrogen bonds, van der Waals forces, and pi-stacking interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density to characterize the nature and strength of intermolecular bonds, such as hydrogen bonds and other non-covalent interactions.

An illustrative data table summarizing the potential intermolecular interactions of this compound with a hypothetical protein active site is presented below. The data is purely hypothetical.

| Interacting Residue (Hypothetical) | Interaction Type | Distance (Å) (Illustrative) | Potential Contribution to Binding |

| Lysine 123 | Hydrogen Bond (with Sulfonamide Oxygen) | 2.9 | Strong, stabilizing interaction |

| Phenylalanine 45 | Pi-Stacking (with Fluorenone Ring) | 3.5 | Moderate, contributes to specificity |

| Leucine 88 | Van der Waals | 3.8 | Weak, contributes to overall fit |

| Aspartate 92 | Hydrogen Bond (with Sulfonamide N-H) | 3.1 | Strong, stabilizing interaction |

Supramolecular Assemblies and Intermolecular Interactions of Fluorenone Sulfonamide Systems

Self-Assembly Behaviors

The spontaneous organization of fluorenone-sulfonamide molecules into ordered supramolecular structures is driven by a combination of directional hydrogen bonds and aromatic interactions. This process leads to the formation of materials with distinct macroscopic properties, such as organogels.

Supramolecular Gelation and Organogel Formation

Low-molecular-weight gelators (LMWGs), such as certain fluorenone-sulfonamide derivatives, can self-assemble in specific organic solvents to form three-dimensional networks that immobilize the solvent, resulting in the creation of a supramolecular organogel. nih.gov This gelation process is thermally reversible and is initiated by the formation of fibrous supramolecular structures through the non-covalent association of the gelator molecules. nih.gov The mechanism often follows a nucleation-growth model, where molecules first form a nucleus that subsequently grows into extended fibers. nih.gov The resulting entangled network is responsible for the macroscopic properties of the gel. The formation of these gels is highly dependent on factors such as solvent choice, concentration, and temperature.

Influence of Molecular Structure on Aggregation and Morphologies

The specific architecture of the fluorenone-sulfonamide molecule is critical in directing its aggregation and the morphology of the resulting assemblies. The presence of large aromatic groups, such as the fluorenone core and the toluene (B28343) ring, is crucial for promoting self-assembly. researchgate.net These bulky, planar moieties facilitate significant intermolecular interactions that drive the formation of ordered structures. mdpi.com The aggregation process can lead to a variety of morphologies, including fibers, ribbons, and crystalline structures, depending on the specific intermolecular forces at play. nih.gov Theoretical studies have shown that aggregation significantly influences the geometric and electronic structures of molecules, which in turn affects their properties. nih.gov The balance between different non-covalent interactions ultimately determines the final supramolecular architecture. rsc.org

Analysis of Key Non-Covalent Interactions

The stability and structure of the supramolecular assemblies formed by 2-(p-toluenesulfonamido)-9-fluorenone are dictated by a hierarchy of non-covalent interactions. Hydrogen bonding and π-stacking are the primary forces driving the self-assembly process.

π-Stacking and Other Aromatic Interactions

The extended aromatic systems of the fluorenone and toluene moieties in the molecule make π-π stacking a significant stabilizing interaction. nih.govnih.gov These interactions occur when the planar aromatic rings align face-to-face or in an offset fashion, contributing to the cohesion of the supramolecular structure. mdpi.com In diaryl sulfonamide systems, π-π stacking between the two adjacent aryl rings can be a crucial feature for defining the molecular conformation and its interactions. nih.gov The large surface area of the fluorenone core is particularly conducive to strong π-stacking, which works in concert with hydrogen bonding to guide the self-assembly and stabilize the resulting aggregates. researchgate.net

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry, a central area of supramolecular chemistry, involves the formation of unique structural complexes between a larger host molecule and a smaller guest molecule or ion. acs.org These associations are stabilized by non-covalent intermolecular forces. acs.org In the realm of fluorenone-sulfonamide systems, the inherent structural and electronic properties of the fluorenone core are leveraged to create sophisticated host molecules capable of molecular recognition, which is the specific binding of a guest. nih.gov The principles of molecular recognition are governed by factors such as surface complementarity and the thermodynamics of binding. nih.gov The resulting host-guest complexes have applications in areas ranging from separation science to the development of advanced materials. acs.org

Design Principles for Fluorenone-Based Host Compounds

The design of effective host compounds based on the fluorenone scaffold relies on several key principles that aim to create pre-organized cavities with specific sizes, shapes, and binding functionalities. A crucial concept is the use of shape-persistent molecular architectures, which minimize the energetic cost of conformational changes upon guest binding and allow for the precise orientation of binding sites. rsc.org

A primary design strategy involves utilizing the rigid fluorenone core as a scaffold to control the spatial arrangement of binding groups. acs.org For instance, the fluorenone scaffold has been used to synthesize tetradentate ligands where the angular disposition of coordination vectors is precisely controlled. acs.org This geometric constraint dictates the orientation of functional groups, such as carbonyls, within the resulting self-assembled structure, determining whether they point inward to interact with a guest or outward. acs.org This control over the internal cavity environment is fundamental to achieving selective guest encapsulation. acs.org

Another principle involves creating donor-acceptor (D-A) systems, particularly for sensing applications. nih.gov In this design, the fluorenone core can act as a fluorophore (the signaling unit) and is linked to a receptor unit designed to bind a specific guest. nih.govresearchgate.net The binding event modulates the intramolecular charge transfer (ICT) between the donor and acceptor components, leading to a detectable change in fluorescence. nih.gov The design of these fluoroionophores focuses on the recognition unit and the signaling unit to achieve high sensitivity and selectivity. researchgate.net

Furthermore, the strategic placement of functional groups capable of forming specific non-covalent interactions, such as hydrogen bonds, is a cornerstone of designing these hosts. acs.orgnih.gov Fluorenol-derived diols, for example, have been designed to act as hosts where hydroxyl groups are positioned to form stabilizing hydrogen bonds with guest molecules. researchgate.net The rigidity of the fluorenone backbone combined with the specific placement of these interaction sites leads to hosts with high selectivity for certain guests. acs.orgbeilstein-journals.org

Complexation with Specific Guest Molecules

The rational design of fluorenone-based hosts has led to successful complexation with a variety of specific guest molecules, demonstrating their potential in separation and sensing.

Research on fluorenone-derived diol hosts has shown remarkable selectivity in binding aniline (B41778) derivatives. acs.org Two host compounds, 9,9′-(1,4-phenylene)bis(fluoren-9-ol) (H1) and 9,9′-(ethyne-1,2-diyl)bis(fluoren-9-ol) (H2), were studied for their ability to form crystalline inclusion complexes with aniline (ANI), N-methylaniline (NMA), and N,N′-dimethylaniline (DMA). acs.org Single solvent crystallization experiments revealed that H1 formed complexes with aniline and N,N′-dimethylaniline, while H2 was capable of including all three aniline guests. acs.org The stoichiometry of these host-guest complexes was determined using ¹H NMR spectroscopy. acs.org

| Host Compound | Guest Molecule | Host/Guest (H/G) Ratio |

|---|---|---|

| H1 | Aniline (ANI) | 1:1 |

| N,N′-dimethylaniline (DMA) | 1:2 | |

| H2 | Aniline (ANI) | 1:2 |

| N-methylaniline (NMA) | 1:1 | |

| N,N′-dimethylaniline (DMA) | 2:1 |

In another example of sophisticated host design, a fluorenone scaffold was used to build a self-assembled trifacial tube (T1) with an internal cavity featuring inwardly-pointing fluorenone carbonyl groups. acs.org This specific orientation, governed by the obtuse angle of the ligand precursors, allows for favorable hydrogen bonding interactions with encapsulated guests. acs.org This host system demonstrated the ability to encapsulate a variety of guest molecules within its cavity. acs.org

| Guest Molecule | Host:Guest Stoichiometry |

|---|---|

| E-stilbene (G1) | Not specified |

| E-azobenzene (G2) | Not specified |

| D-camphor sulfonic acid (G3) | 1:2 |

The host-guest chemistry of fluorenone derivatives also extends to anion recognition. nih.gov Fluorenone-based Schiff base sensors have been developed for the selective fluorescent and colorimetric detection of iodide ions (I⁻). nih.gov The binding mechanism involves the suppression of intramolecular charge transfer and C=N isomerization upon complexation with iodide, leading to a significant fluorescence enhancement. nih.gov

Advanced Material Science Applications of Fluorenone Sulfonamide Derivatives

Organic Electronics

The field of organic electronics leverages the properties of carbon-based molecules and polymers to create electronic devices. Fluorenone derivatives are recognized for their significance in this area, particularly in applications for organic semiconductors and light-emitting diodes. nih.gov The electron-deficient nature of the fluorenone core makes it a valuable building block for n-type (electron-transporting) organic materials. nih.govresearchgate.net

Fluorene (B118485) and fluorenone derivatives are promising emitters for Organic Light-Emitting Diodes (OLEDs) due to their high photoluminescence efficiency, good thermal stability, and excellent charge transport properties. researchgate.netmdpi.comnih.gov The fluorenone unit, being a strong electron acceptor, has been incorporated into materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can enable OLEDs to achieve near-100% internal quantum efficiency. researchgate.net

Derivatives of 2-(Para-toluenesulfonamido)-9-fluorenone can be designed as emitters or host materials in OLEDs. The sulfonamide group can be modified to tune the electronic properties, solubility, and intermolecular interactions of the material, which are critical factors for device performance and lifetime. mdpi.com For instance, attaching carbazole (B46965) groups to a diphenyl sulfone core has been shown to produce materials with potential TADF properties for blue OLEDs. mdpi.com While specific device data for this compound is not extensively published, the photophysical properties of related fluorenone derivatives highlight their potential. The introduction of different substituents allows for the tuning of emission color and efficiency. mdpi.comnih.gov

Table 1: Photophysical Properties of Representative Fluorenone Derivatives for OLEDs

| Compound | Absorption Max (nm) | Emission Max (nm) | Application Note |

|---|---|---|---|

| 9,9-Dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene | 366 | 424 | A symmetrical fluorene derivative studied for its photophysical properties, demonstrating the influence of substituents on the emission wavelength. nih.gov |

| TPO-AP | 443 (in solution) | 443 (in solution) | A deep blue emitter with a dual-core structure, achieving an external quantum efficiency of 4.26% in a non-doped device. nih.gov |

| DB17 | Not specified | Blue-green region | A benzophenone (B1666685) derivative (related to fluorenone) used as an emitter, achieving a maximum brightness of 660 cd/m² in an OLED. mdpi.com |

This table presents data for representative fluorene and related derivatives to illustrate their potential in OLED applications, as direct data for this compound is limited.

Fluorenone-based molecules are actively researched as n-type organic semiconductors for Organic Field-Effect Transistors (OFETs). nih.gov Their inherent electron-accepting properties facilitate electron transport, a crucial requirement for n-channel transistors. The rigid and planar structure of the fluorenone core can promote ordered molecular packing in thin films, which is essential for achieving high charge carrier mobility.

The synthesis of fluorenone-based donor-acceptor small molecules has led to materials with significant performance in OFETs. For example, a fluorenone derivative featuring an alkylated double thiophene (B33073) exhibited p-channel characteristics with a hole mobility as high as 0.02 cm²/Vs and a current on/off ratio of 10⁷. The sulfonamide group in a molecule like this compound can influence the material's processability and its interface properties with the dielectric layer in an OFET, potentially improving device performance.

Photovoltaic Devices

In the quest for renewable energy, organic and perovskite solar cells have emerged as promising technologies. Fluorenone derivatives, including those with sulfonamide functionalities, are being explored for various roles within these devices.

One of the most promising applications for fluorenone derivatives is as electron-transporting materials (ETMs) in photovoltaic devices, particularly in perovskite solar cells (PSCs). nih.govresearchgate.netrsc.org These materials facilitate the efficient extraction of electrons from the light-absorbing layer (e.g., perovskite) to the electrode. rsc.orgnih.gov Fluorenone-based compounds exhibit good thermal stability and suitable electrochemical properties for this purpose. nih.govresearchgate.netrsc.org

Furthermore, these molecules can be designed to form self-assembled monolayers (SAMs). nih.govrsc.org When used as SAMs, they can improve the interface between the electrode (like ITO or TiO₂) and the light-absorber, enhancing substrate wettability and passivating surface defects. nih.govrsc.orgnih.gov Research on fluorenone derivatives with phosphonic acid anchoring groups has demonstrated their ability to form effective ETM SAMs, leading to improved perovskite film morphology and passivation efficiency. nih.gov A related compound, p-toluenesulfonyl hydrazide, has been successfully used to regulate film formation and eliminate deep traps in inorganic perovskite solar cells, highlighting the utility of the toluenesulfonyl moiety in photovoltaics. nih.gov The sulfamide (B24259) group, closely related to sulfonamides, has also been used to functionalize SAMs on gold surfaces. beilstein-journals.org

Table 2: Properties of Fluorenone-Based Materials for Solar Cell Applications

| Material System | Function | Key Finding |

|---|---|---|

| Fluorenone derivatives with phosphonic acid anchors | Electron-Transporting SAMs | Demonstrates good thermal stability, suitable electrochemical properties, and improved substrate wettability on ITO and TiO₂. nih.govrsc.org |

| p-toluenesulfonyl hydrazide (PTSH) in CsPb₀.₄Sn₀.₆I₃ | Additive | Regulates film formation and eliminates deep traps in inorganic perovskite, enabling a device efficiency of 17.41%. nih.gov |

The fluorenone unit itself is a chromophore, meaning it can absorb light. This property allows fluorenone derivatives to be used as sensitizers or as part of the light-absorbing donor or acceptor material in dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). researchgate.net The fluorenone fragment is considered a promising acceptor unit for constructing high-performance n-type semiconductors for OSCs. researchgate.net In DSSCs, organic dyes are designed with a donor-π-bridge-acceptor (D-π-A) architecture. google.com Fluoren-9-ylidene based dyes have been synthesized and evaluated as sensitizers, showing good photovoltaic performance.

Chemosensors and Multi-Responsive Materials

Materials that can change their properties, such as color or fluorescence, in response to external stimuli like chemical species, pH, or mechanical force are of great interest for sensing and smart device applications. researchgate.netmdpi.comresearchgate.net Fluorenone-sulfonamide derivatives are promising candidates for such applications.

The fluorenone core can serve as a fluorescent signaling unit. The sulfonamide group, with its acidic proton and potential to coordinate with metal ions, can act as a recognition site or a binding group for specific analytes. nih.gov Upon binding of an analyte, the electronic structure of the molecule can be perturbed, leading to a detectable change in the fluorescence emission (either "turn-on" or "turn-off"). For example, a bis(2-aminoethyl)-2-(9-fluorenyl)malonamide functionalized onto mesoporous silica (B1680970) has been developed as a turn-off fluorescence chemosensor for iron (Fe³⁺) ions in aqueous solutions. Similarly, fluorenone-based donor-acceptor-donor triads have been shown to exhibit solvatofluorochromic (color change with solvent polarity) and acidifluorochromic (color change with pH) behaviors, making them potential multi-responsive materials for detecting various stimuli. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-aminofluorenone |

| 9,9-Dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene |

| 2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)-4,5-diphenyloxazole (TPO-AP) |

| Benzophenone |

| Diphenyl sulfone |

| Carbazole |

| Thiophene |

| p-toluenesulfonyl hydrazide |

| Indium Tin Oxide (ITO) |

| Titanium dioxide (TiO₂) |

| 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-OMeTAD) |

| bis(2-aminoethyl)-2-(9-fluorenyl)malonamide |

Design and Sensing Mechanisms for Analytes (e.g., Ions, pH)

The design of fluorenone-sulfonamide derivatives as chemical sensors often leverages the principles of photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). The sulfonamide group, with its nitrogen atom, can act as a binding site for various analytes, including metal ions and protons (H⁺).

Ion Sensing:

The sensing mechanism for metal ions typically involves the coordination of the ion to the sulfonamide nitrogen and potentially the carbonyl oxygen of the fluorenone. This interaction can modulate the electronic properties of the molecule, leading to a detectable change in its absorption or fluorescence spectrum. For instance, upon binding a metal ion, the electron-donating ability of the sulfonamide group may be altered, thereby affecting the efficiency of ICT to the fluorenone acceptor. This can result in either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.

While specific studies on the ion sensing capabilities of this compound are not extensively documented in the reviewed literature, the general principles of sensor design for related fluorenone derivatives suggest its potential in this area. The nitrogen atom of the sulfonamide and the oxygen of the fluorenone carbonyl group could serve as a potential bidentate binding site for certain metal ions.

pH Sensing:

The sulfonamide group is known to have a pH-dependent acidity. In acidic or basic conditions, the protonation state of the sulfonamide nitrogen can change, which in turn influences the electronic structure of the entire molecule. This property can be harnessed for pH sensing. For example, a new pH-sensitive polymeric sensor based on a sulfonamide polymer demonstrated a distinct on-and-off switching of fluorescence resonance energy transfer (FRET) efficiency due to a conformational transition of the polymer from a coil to a globular state in response to pH changes scispace.com.

Studies on various sulfonamides have shown that variations in pH can lead to significant changes in their ultraviolet (UV) absorption spectra acs.org. This acidochromic behavior is a direct consequence of the protonation or deprotonation of the sulfonamide moiety, which alters the extent of electronic conjugation within the molecule. In the context of this compound, changes in pH could protonate or deprotonate the sulfonamide nitrogen, thereby affecting the ICT process to the fluorenone core and resulting in a colorimetric or fluorometric response.

A hypothetical sensing mechanism for pH by this compound could involve the following equilibrium:

The protonated form would likely exhibit different absorption and emission characteristics compared to the neutral form, allowing for ratiometric or absolute intensity-based pH measurements.

Exploration of Multi-Stimuli-Responsive Behaviors (e.g., Solvatochromism, Acidochromism, Aggregation-Induced Emission)

Multi-stimuli-responsive materials are of great interest for their potential applications in smart devices and sensors. Fluorenone-sulfonamide derivatives possess the structural features that could lead to such behaviors.

Solvatochromism:

Acidochromism:

As discussed in the previous section, the pH sensitivity of the sulfonamide group can lead to acidochromism, which is a reversible color change upon the addition of an acid or base. This property is directly linked to the protonation/deprotonation of the sulfonamide nitrogen, which modulates the intramolecular charge transfer characteristics of the molecule.

Aggregation-Induced Emission (AIE):

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Fluorene derivatives have been shown to exhibit AIE nih.gov. In the case of fluorenone-sulfonamide derivatives, the bulky nature of the tolyl and fluorenyl groups could hinder efficient π-π stacking in the solid state, while the sulfonamide group could participate in intermolecular hydrogen bonding. These interactions could lead to the formation of specific aggregates where intramolecular rotations are restricted, potentially leading to AIE. Research on other molecular systems containing sulfone or sulfonamide groups has demonstrated AIE activity, suggesting that this compound could be a candidate for exhibiting this property rsc.org.

Table 1: Potential Stimuli-Responsive Properties of this compound

| Property | Stimulus | Potential Mechanism |

|---|---|---|

| Solvatochromism | Solvent Polarity | Differential stabilization of ground and excited states. |

| Acidochromism | pH | Protonation/deprotonation of the sulfonamide nitrogen. |

| Aggregation-Induced Emission | Aggregation | Restriction of intramolecular rotations in the solid state. |

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second harmonic generation (SHG) and terahertz (THz) generation. Organic materials with donor-π-acceptor (D-π-A) structures are promising candidates for NLO applications.

Properties for Second Harmonic Generation (SHG) and Terahertz (THz) Generation

Second Harmonic Generation (SHG):

SHG is a second-order NLO process where two photons of the same frequency interacting with a nonlinear material are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure.

Terahertz (THz) Generation:

THz radiation, lying between microwaves and infrared in the electromagnetic spectrum, has numerous applications in spectroscopy, imaging, and communications. One method for generating THz waves is through optical rectification, a second-order NLO process related to difference frequency generation. Similar to SHG, efficient THz generation requires materials with high second-order NLO coefficients and a non-centrosymmetric crystal structure.

Organic crystals, including some fluorenone derivatives, have been shown to be efficient THz emitters acs.orgnccr-must.chmdpi.com. For instance, diphenylfluorenone (DPFO) crystals have demonstrated large electro-optic coefficients and have been used for both THz generation and detection acs.orgnccr-must.ch. The efficiency of THz generation is linked to the molecular properties and the crystal packing.

While there is no specific data on the SHG or THz generation capabilities of this compound, its D-π-A structure suggests that it could possess a significant molecular hyperpolarizability. The key to realizing its potential as an SHG or THz material would be to control its crystallization to achieve a non-centrosymmetric packing arrangement.

Rational Design Strategies for Optimizing NLO Properties

The optimization of NLO properties in fluorenone-sulfonamide derivatives can be approached through several rational design strategies:

Enhancing the Donor and Acceptor Strength: The magnitude of the molecular hyperpolarizability (β) is directly related to the strength of the electron-donating and electron-accepting groups. Modifying the sulfonamide group (donor) or the fluorenone core (acceptor) with stronger electron-withdrawing or -donating substituents, respectively, could enhance the ICT and thus the NLO response. For example, replacing the tolyl group on the sulfonamide with a more electron-donating group could increase the donor strength.

Extending the π-Conjugated System: Increasing the length of the π-conjugated bridge connecting the donor and acceptor groups generally leads to a larger NLO response. However, this can also lead to a red-shift in the absorption spectrum, which might be undesirable for certain applications where transparency at specific wavelengths is required.

Crystal Engineering: As mentioned earlier, achieving a non-centrosymmetric crystal structure is crucial for second-order NLO applications. Crystal engineering techniques can be employed to guide the self-assembly of the molecules into the desired crystal packing. This can be achieved by introducing specific functional groups that promote non-centrosymmetric arrangements through hydrogen bonding or other intermolecular interactions. The sulfonamide group, with its ability to act as both a hydrogen bond donor and acceptor, could play a key role in this respect.

Push-Pull Chromophores in Organized Architectures: Creating structurally oriented molecular architectures, such as in poled polymers or Langmuir-Blodgett films, is another strategy to align the molecular dipoles and achieve a macroscopic NLO response, even if the material does not crystallize in a non-centrosymmetric fashion ru.nl.

Table 2: Design Strategies for Optimizing NLO Properties of Fluorenone-Sulfonamide Derivatives

| Strategy | Approach | Expected Outcome |

|---|---|---|

| Donor/Acceptor Strength | Introduce stronger electron-donating/withdrawing groups. | Increased intramolecular charge transfer and molecular hyperpolarizability (β). |

| π-Conjugation Length | Extend the conjugated system between donor and acceptor. | Enhanced NLO response, but potential red-shift in absorption. |

| Crystal Engineering | Utilize intermolecular forces to achieve non-centrosymmetric packing. | Macroscopic second-order NLO activity (SHG, THz generation). |

| Organized Architectures | Align molecules in a non-centrosymmetric manner in thin films. | Macroscopic NLO response from non-crystalline or centrosymmetric crystalline materials. |

Conclusion and Future Research Directions

Synthesis of Current Research Achievements

The current body of scientific literature on 2-(Para-toluenesulfonamido)-9-fluorenone is sparse, with much of the available information pertaining to its role as a chemical intermediate. Its alternative name, N-(9-oxo-9H-fluoren-2-yl)-4-methylbenzenesulfonamide, and CAS number, 7507-52-0, are well-documented. The synthesis of this compound can be logically inferred from established methods for forming sulfonamides and functionalizing fluorenones. A plausible synthetic route involves the reaction of 2-amino-9-fluorenone (B160198) with para-toluenesulfonyl chloride. 2-Amino-9-fluorenone itself is accessible and has been utilized as a fluorescent probe. biosynth.comnih.gov

Identification of Unexplored Reactivity and Synthetic Challenges

A significant gap exists in the understanding of the specific reactivity of this compound. The interplay between the electron-withdrawing sulfonamide group and the fluorenone core likely modulates the reactivity of both moieties, an aspect that remains to be systematically investigated. For instance, the acidity of the sulfonamide N-H proton and its potential for deprotonation to form an anion could open up avenues for N-alkylation or N-arylation, leading to a new class of derivatives.

Synthetic challenges may lie in achieving selective reactions at different positions of the fluorenone ring, especially if further functionalization is desired. The development of efficient and selective synthetic protocols for modifying the fluorene (B118485) backbone of this compound is a key area for future research.

Outlook for Novel Supramolecular Architectures and Functional Materials

The presence of both a hydrogen bond donor (the N-H group of the sulfonamide) and multiple hydrogen bond acceptors (the sulfonyl and carbonyl oxygens) makes this compound an attractive building block for supramolecular chemistry. The planar fluorenone unit can facilitate π-π stacking interactions, which, in concert with hydrogen bonding, could lead to the formation of well-ordered supramolecular structures such as tapes, sheets, or more complex three-dimensional networks. The study of sulfonamide-containing molecules has revealed their propensity to form predictable hydrogen-bonded motifs. nih.gov

The exploration of its coordination chemistry with various metal ions could also yield novel metal-organic frameworks (MOFs) or coordination polymers with interesting photophysical or catalytic properties. The inherent fluorescence of the fluorene core, potentially modulated by the sulfonamide group and its substitution, suggests that materials derived from this compound could find applications in organic light-emitting diodes (OLEDs), chemical sensors, or as fluorescent probes.

Prospects for Integrated Computational and Experimental Methodologies in Rational Design

The rational design of new materials and molecules based on the this compound scaffold would greatly benefit from an integrated computational and experimental approach. nih.gov Density Functional Theory (DFT) calculations could be employed to predict the geometric and electronic properties of the molecule, including its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its photophysical behavior.

Computational modeling can also be used to simulate the formation of supramolecular assemblies, predicting the most stable hydrogen bonding patterns and π-stacking arrangements. tuni.fi These theoretical insights can guide the design of experiments, saving time and resources. For instance, molecular docking studies, similar to those performed on other sulfonamide derivatives, could predict the binding affinity of this compound to specific biological targets, thereby identifying potential applications in medicinal chemistry. tuni.finih.gov The synergy between computational prediction and experimental validation will be instrumental in unlocking the full potential of this intriguing molecule. youtube.comcapes.gov.br

Q & A

Basic: What are the recommended synthetic routes for 2-(para-toluenesulfonamido)-9-fluorenone, and how can reaction efficiency be optimized?

Methodological Answer:

The compound can be synthesized via condensation reactions using catalysts like ionic liquids. For example, 9-fluorenone derivatives are often prepared by coupling para-toluenesulfonamide with 9-fluorenone under reflux in aprotic solvents (e.g., DMF) with catalysts such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br). Efficiency is monitored using conversion (%) and selectivity (%) calculations (see formulas in ). Optimization involves adjusting reaction time, temperature (typically 80–120°C), and catalyst loading. Post-synthesis, column chromatography with silica gel and ethyl acetate/hexane eluents is recommended for purification .

Basic: How does solubility impact experimental design for this compound, and which solvents are optimal?

Methodological Answer:

this compound is insoluble in water but soluble in organic solvents like dichloromethane, DMF, and THF. Solubility data for 9-fluorenone analogs in 40 solvents ( ) show that polar aprotic solvents (e.g., acetone, log10 solubility ≈ -2.5) are ideal for reactions, while non-polar solvents (e.g., hexane) aid in crystallization. Use Hansen solubility parameters or Mobile Order theory to predict solubility, though deviations up to 39.3% may occur . Always pre-test solvent compatibility via UV-Vis spectroscopy or HPLC.

Basic: What characterization techniques validate the structure and purity of this compound?

Methodological Answer:

- FT-IR : Confirm carbonyl (C=O, ~1720 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups.

- ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.2–8.5 ppm) and ketone carbon (δ ~190 ppm).

- XRD : Assess crystallinity; 9-fluorenone derivatives typically show monoclinic structures ( ).

- GC-MS/HPLC : Quantify purity (>98%) and detect byproducts like unreacted 9-fluorenone .

Advanced: What mechanistic insights exist for the electrophilic substitution reactions of this compound?

Methodological Answer:

The para-toluenesulfonamido group directs electrophiles to the 4-position of the fluorenone ring via resonance and inductive effects. Kinetic studies (e.g., using HNO₃/H₂SO₄ nitration) reveal activation energies (~50–70 kJ/mol) comparable to other fluorenone derivatives. Computational DFT models (e.g., B3LYP/6-311+G(d,p)) can predict regioselectivity and transition states .

Advanced: How does microbial degradation of this compound occur, and what are the key metabolites?

Methodological Answer:

Co-cultures of Pseudomonas mendocina and Arthrobacter spp. degrade 9-fluorenone analogs via angular dioxygenation, forming 1,1a-dihydroxy-1-hydro-9-fluorenone, which undergoes ring cleavage to biphenyl derivatives and phthalate ( ). For this compound, LC-MS/MS can identify sulfonamide cleavage products (e.g., toluenesulfonic acid) .

Advanced: How can computational thermodynamics guide stability studies?

Methodological Answer:

Use NIST Webbook data (e.g., sublimation enthalpy ΔsubH = 98.3 kJ/mol for 9-fluorenone) to model thermal stability. Crippen and McGowan methods validate vapor pressure and solubility predictions. MD simulations (e.g., GROMACS) assess degradation kinetics under varying pH/temperature .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles ().

- Ventilation : Use fume hoods to avoid inhalation of crystalline powder.

- Storage : In airtight containers, away from light (due to photosensitizing properties) .

- Waste Disposal : Incinerate at >1000°C or consult EPA guidelines for sulfonamide derivatives .

Advanced: How is biological activity assessed for this compound, and what are key assays?

Methodological Answer:

- Antimicrobial Assays : Kirby-Bauer disk diffusion against Proteus mirabilis (zone inhibition >15 mm indicates activity; ).

- Molecular Docking : AutoDock Vina evaluates binding to catalase enzymes (dock scores >80 suggest high affinity).

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ < 50 µM is considered potent) .

Advanced: How to resolve contradictions in solubility or reactivity data?

Methodological Answer:

Contradictions arise from solvent polarity or impurities. For example, reports 9-fluorenone solubility in acetone as 0.12 M, but Mobile Order theory may overestimate it by 30%. Validate via triplicate experiments and cross-reference with DSC (melting point depression) or COSMO-RS simulations .

Advanced: What synergistic approaches enhance degradation or functionalization?

Methodological Answer:

Combining electrochemical polymerization (e.g., at Pt electrodes in acetonitrile) with microbial consortia increases degradation rates. For functionalization, UV irradiation (254 nm) in the presence of TiO₂ nanoparticles generates reactive oxygen species, enabling C–H bond activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.